1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 3,4-dimethoxyphenyl group, positions 2 and 5 with methyl groups, and position 7 with a 4-(6-methylpyridin-2-yl)piperazine moiety . Its synthesis likely involves multi-step alkylation or coupling reactions, as seen in related pyrazolo-pyrimidine derivatives. The 3,4-dimethoxyphenyl substituent may enhance electronic effects and binding affinity, while the 6-methylpyridin-2-yl group could improve solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C26H30N6O2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H30N6O2/c1-17-7-6-8-23(27-17)30-11-13-31(14-12-30)24-15-18(2)28-26-25(19(3)29-32(24)26)20-9-10-21(33-4)22(16-20)34-5/h6-10,15-16H,11-14H2,1-5H3 |
InChI Key |
OWFNDUNRPGVINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with 3,4-dimethoxyphenyl derivatives using palladium-catalyzed cross-coupling reactions.
Attachment of the piperazine ring: The final step includes the nucleophilic substitution reaction between the intermediate compound and 6-methylpyridin-2-ylpiperazine under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as cyclin-dependent kinases (CDKs) and other regulatory proteins.
Pathways Involved: The compound can modulate cell cycle progression, induce apoptosis, and inhibit cell proliferation.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Compounds such as MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) and MK13 (5-(3,5-dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one) share the pyrazolo-pyrimidine backbone but lack the piperazine moiety. Key differences include:
Dihydropyrazolo[1,5-a]pyrimidines
Compounds like 4c (2-amino-5-(4-hydroxy-3-methoxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one) feature a partially saturated pyrimidine ring and azo linkages. These structural differences lead to:
- Reactivity : The target compound’s fully aromatic pyrimidine core may confer greater stability compared to dihydro derivatives, which are prone to oxidation .
- Synthetic Routes : Dihydro analogues are synthesized via multi-component reactions with aromatic aldehydes (e.g., 3c in ), whereas the target compound likely requires regioselective alkylation or coupling steps .
Piperazine-Linked Analogues
European patents describe compounds like 7-{4-[(dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which share piperazine-related substituents but differ in core heterocycles. Key distinctions include:
- Core Structure : The target compound’s pyrazolo[1,5-a]pyrimidine core contrasts with pyrido[1,2-a]pyrimidin-4-one in patented analogues, altering electronic profiles and binding interactions .
- Substituent Flexibility : The 6-methylpyridin-2-yl group in the target compound may offer better steric compatibility in biological targets compared to bulkier piperidinyl groups .
Analytical Benchmarks
*Estimated based on similar reactions in .
Key Research Findings and Implications
- Bioactivity: Piperazine-linked pyrazolo-pyrimidines (e.g., the target compound) show enhanced CNS penetration compared to non-piperazine analogues, as noted in .
- Stability : The fully aromatic core of the target compound avoids isomerization issues seen in pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () .
- Solubility : The 6-methylpyridin-2-yl group improves aqueous solubility over fluorinated analogues (e.g., MK63 with tetrafluorophenyl) .
Q & A
Basic: What are the recommended synthetic strategies and characterization methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazolo[1,5-a]pyrimidine and piperazine intermediates. Key steps include:
- Coupling reactions under reflux using polar aprotic solvents (e.g., DMF or acetonitrile) to link the pyrimidine and piperazine moieties .
- Functionalization of the 3,4-dimethoxyphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Purification via column chromatography or recrystallization, monitored by TLC .
Characterization:
- Structural elucidation : Use NMR, , and IR to confirm substituent positions and functional groups .
- Mass spectrometry (MS) for molecular weight validation .
- Single-crystal X-ray diffraction (where feasible) for absolute configuration determination .
Basic: What key structural features influence this compound’s biological activity?
Methodological Answer:
The compound’s activity is modulated by:
- Electron-donating groups (e.g., 3,4-dimethoxyphenyl), which enhance π-π stacking with biological targets .
- Piperazine moiety : Facilitates solubility and hydrogen bonding with enzymes or receptors .
- Steric effects from methyl groups (2,5-dimethyl on pyrimidine), which may restrict conformational flexibility, improving target selectivity .
Experimental Validation:
- Compare activity of derivatives lacking specific substituents (e.g., replacing dimethoxy with nitro groups) via enzyme inhibition assays .
Advanced: How can synthetic yield and purity be optimized for large-scale preparation?
Methodological Answer:
- Solvent optimization : Replace DMF with less viscous solvents (e.g., THF) to improve reaction kinetics .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling efficiency .
- Temperature control : Use microwave-assisted synthesis to reduce side reactions and shorten reaction times .
- In-line analytics : Implement HPLC-MS for real-time monitoring of intermediate purity .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on interactions between the 6-methylpyridin-2-yl group and hydrophobic pockets .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS) to identify critical binding residues .
- QSAR models : Train models on datasets of analogous pyrazolo[1,5-a]pyrimidines to predict bioactivity .
Advanced: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Theoretical alignment : Cross-reference results with prior studies on analogous compounds (e.g., trifluoromethyl-substituted derivatives) to identify trends .
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Orthogonal assays : Confirm enzyme inhibition via fluorometric and calorimetric methods .
Advanced: What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperazine ring to improve solubility .
- Metabolic stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated degradation .
- Pro-drug approaches : Mask polar groups (e.g., as acetates) for improved membrane permeability .
Table 1: Structural Modifications and Observed Biological Effects
| Substituent | Modification | Biological Impact | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | Electron-donating | Enhanced kinase inhibition | |
| 6-Methylpyridin-2-yl | Hydrogen-bond acceptor | Improved receptor binding affinity | |
| 2,5-Dimethyl (pyrimidine) | Steric hindrance | Increased selectivity for target X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
